Cas no 74103-07-4 (Ketorolac tromethamine salt)

Ketorolac tromethamine salt is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for short-term management of moderate to severe pain. As a tromethamine salt, it offers enhanced solubility in aqueous solutions compared to the free acid form, facilitating its use in injectable formulations. The compound exhibits potent analgesic and anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Its rapid onset of action and efficacy in postoperative pain make it a valuable therapeutic option. The salt form also improves stability and bioavailability, ensuring consistent pharmacokinetic performance. Ketorolac tromethamine is typically administered intramuscularly or intravenously under clinical supervision due to its potential for adverse effects.
Ketorolac tromethamine salt structure
Ketorolac tromethamine salt structure
Product Name:Ketorolac tromethamine salt
CAS No:74103-07-4
MF:C19H24N2O6
MW:376.403665542603
MDL:MFCD00887595
CID:59549
PubChem ID:24278503
Update Time:2026-04-28

Ketorolac tromethamine salt Chemical and Physical Properties

Names and Identifiers

    • Ketorolac Tromethamine
    • (+/-)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid tris(hydroxymethyl)methylamine salt
    • Toradol
    • Ketorolac tris salt
    • 2-amino-2-(hydroxymethyl)propane-1,3-diol,5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
    • Ketorolac (tromethamine salt)
    • KETROLAC TROMETHAMINE
    • rac Ketorolac Tromethamine Salt
    • Ketorolac
    • Ketrolac.Tromethamine Salt
    • (±)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid tris salt
    • Acular
    • Acular LS
    • Acular PF
    • Ketorolac tromethamine salt
    • Acuvail
    • Syntex
    • Ketorolac trometamol
    • SPRIX
    • Acular Preservative Free
    • Ketorolac (Toradol)
    • Lixidol
    • Dolac
    • 2-amino-2-(hydroxymethyl)propane-1,3-diol 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
    • CPD000058461
    • Toradol (TN)
    • (+/-)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid tris salt
    • (+-)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carbo
    • RS37619 tromethamine salt
    • KBioSS_002058
    • SMR000058461
    • KETOROLAC TROMETHAMINE [VANDF]
    • BSPBio_000838
    • NCGC00016159-02
    • DTXSID0045597
    • RS-37619
    • BPPC
    • SR-01000075948-8
    • F0001-2390
    • Acunivive 60
    • HMS3714J20
    • SCHEMBL5036
    • NSC 758637
    • KBio1_000836
    • Ketorolac tromethamine [USAN]
    • NCGC00017135-01
    • Tox21_110795_1
    • Q27107089
    • MLS000069689
    • NCGC00016159-03
    • Acunivive 15
    • DTXCID301476271
    • Ketorolac tromethamine (USAN:USP)
    • ReadySharp Ketorolac
    • CCG-39376
    • M02042
    • K 1136
    • Godek
    • SR-01000946595-1
    • CCG-101006
    • SPBio_003017
    • Q-201269
    • NSC-758637
    • KBio3_002953
    • Tarasyn
    • KETOROLAC TROMETHAMINE (USP-RS)
    • UNII-4EVE5946BQ
    • AKOS024386301
    • KBio2_002058
    • 2-amino-2-(hydroxymethyl)propane-1,3-diol;5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
    • KETOROLAC TROMETAMOL [JAN]
    • MLS002222310
    • HMS3393P06
    • Spectrum2_001598
    • Tromethamine ketorolac
    • KETOROLAC TROMETAMOL [EP MONOGRAPH]
    • Ketorolac tris salt, >=99%, crystalline
    • D00813
    • NSC758637
    • (+-)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)
    • CAS-74103-07-4
    • Droal
    • 1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro, (+/-)-, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol(1:1)
    • CS-1933
    • NCGC00185990-04
    • NC00256
    • ROX-888
    • Ketorolactrissalt
    • Ketorolac tromethamine [USAN:USP]
    • LP00676
    • KETOROLAC TROMETHAMINE COMPONENT OF OMIDRIA
    • 2-amino-2-(hydroxymethyl)propane-1,3-diol; 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
    • HMS2051P06
    • Spectrum4_000215
    • A838011
    • BSPBio_003575
    • NCGC00016159-04
    • 1,3-dihydroxy-2-(hydroxymethyl)propan-2-aminium 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
    • 74103-07-4
    • Tox21_113519
    • HMS3373M06
    • SR-01000075948-6
    • SPECTRUM1503925
    • Ketorolac tromethamine (USP)
    • 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate; 2-hydroxyethyl-bis(hydroxymethyl)ammonium;Ketorolac Tromethamine
    • AS-15193
    • KETOROLAC TROMETAMOL [MART.]
    • Prestwick0_000929
    • DivK1c_000836
    • 2-AMINO-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL (1RS)-5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLATE
    • BCP9000811
    • FT-0630829
    • KETOROLAC (+/-)-FORM TROMETHAMINE SALT [MI]
    • HMS2235N13
    • KETOROLAC TROMETAMOL (EP MONOGRAPH)
    • Prestwick2_000929
    • HY-B0138
    • Tora-Dol
    • 1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro, (+-)-, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)
    • HMS1922K22
    • Ketorolac Trometamol 1.0 mg/ml in Methanol (as free acid)
    • KETOROLAC TROMETHAMINE [ORANGE BOOK]
    • Ketorolac trometamol, European Pharmacopoeia (EP) Reference Standard
    • Spectrum5_001273
    • Prestwick3_000929
    • NINDS_000836
    • KBioGR_000849
    • CHEMBL1201124
    • HMS502J18
    • Ketorolac tris salt;Ketorolac Tromethamine
    • KETOROLAC TROMETHAMINE [WHO-DD]
    • NCGC00261361-01
    • HMS3262G13
    • NCGC00094036-03
    • EU-0100676
    • K0053
    • SR-01000075948-1
    • Ketorolac trometamol for peak identification, European Pharmacopoeia (EP) Reference Standard
    • SR-01000946595
    • NCGC00094036-02
    • ROX-828
    • NCGC00185990-01
    • BCP0726000301
    • 1H-PYRROLIZINE-1-1H-PYRROLIZINE-1-CARBOXYLIC ACID, 5-BENZOYL-2,3-DIHYDRO, (+/-)-, COMPOUND WITH 2-AMINO-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL (1:1)
    • Acunivive 30
    • SR-01000075948
    • KETOROLAC TROMETHAMINE (USP MONOGRAPH)
    • BWHLPLXXIDYSNW-UHFFFAOYSA-N
    • Pharmakon1600-01503925
    • HMS1570J20
    • HMS2093M05
    • MLS001401455
    • NCGC00094036-01
    • OMIDRIA COMPONENT KETOROLAC TROMETHAMINE
    • Toratex
    • Toronova SUIK
    • Lopac0_000676
    • KBio2_004626
    • SW197293-4
    • MFCD00887595
    • Tox21_110795
    • KETOROLAC TROMETAMOL (MART.)
    • s5698
    • Ketotolac Tromethamine
    • KETOROLAC TROMETHAMINE [USP-RS]
    • SPBio_001596
    • Ketorolac Tromethamine;Ketorolac tris salt;RS37619 tromethamine salt
    • Ketorolac Tromethamine, United States Pharmacopeia (USP) Reference Standard
    • HMS3655E15
    • Prestwick1_000929
    • Tox21_500676
    • CHEBI:6130
    • (+/-)-5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, COMPOUND WITH 2-AMINO-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL (1:1)
    • Ketorolac Tromethamine, Pharmaceutical Secondary Standard; Certified Reference Material
    • 4EVE5946BQ
    • Toronova II SUIK
    • Spectrum3_001975
    • IDI1_000836
    • Spectrum_001578
    • BCP02917
    • KBio2_007194
    • BPBio1_000922
    • Ketorolac trometamol for peak identification
    • HMS2097J20
    • Acular (TN)
    • KETOROLAC TROMETHAMINE [USP MONOGRAPH]
    • DB-055837
    • MDL: MFCD00887595
    • Inchi: 1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2
    • InChI Key: BWHLPLXXIDYSNW-UHFFFAOYSA-N
    • SMILES: OC(C1C2=CC=C(C(C3C=CC=CC=3)=O)N2CC1)=O.OCC(CO)(CO)N

Computed Properties

  • Exact Mass: 376.16300
  • Monoisotopic Mass: 376.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 430
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 146

Experimental Properties

  • Color/Form: No data available
  • Melting Point: 165.0 to 169.0 deg-C
  • Boiling Point: No data available
  • Flash Point: No data available
  • Solubility: H2O: 15 mg/mL stable at least one month at −20 °C., soluble
  • PSA: 146.01000
  • LogP: 0.65210
  • Merck: 5306
  • λmax: 322(MeOH)(lit.)
  • Vapor Pressure: No data available

Ketorolac tromethamine salt Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301-H315-H319-H335
  • Warning Statement: P261-P301 + P310-P305 + P351 + P338
  • Hazardous Material transportation number:UN 2811
  • WGK Germany:3
  • Hazard Category Code: 25-36/37/38
  • Safety Instruction: S26-S45
  • RTECS:UY7759900
  • Hazardous Material Identification: T
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:4°C, protect from light
  • Safety Term:6.1(a)
  • Packing Group:II
  • Risk Phrases:R25; R36/37/38

Ketorolac tromethamine salt Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

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Ketorolac tromethamine salt Suppliers

Xiantao Lizhao Pharmaceutical Technology Co., Ltd
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Ketorolac tromethamine salt Spectrogram

LC-MS
LC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Ketorolac tromethamine salt

Introduction to Ketorolac tromethamine salt (CAS No. 74103-07-4) in Modern Pharmaceutical Applications

Ketorolac tromethamine salt, chemically designated as (±)-2-[(2,6-dichlorobenzoyl)amino]-3-[[(1-methylethyl)carbamoxy]methyl]-2-(1H-tetrazol-5-yl)propanoic acid, is a potent nonsteroidal anti-inflammatory drug (NSAID) widely recognized for its efficacy in pain management. The compound is identified by the CAS number 74103-07-4, which serves as a unique identifier in chemical and pharmaceutical databases. This introduction delves into the pharmacological properties, recent advancements in research, and clinical applications of Ketorolac tromethamine salt, emphasizing its significance in contemporary medicinal chemistry.

The molecular structure of Ketorolac tromethamine salt incorporates several key functional groups that contribute to its pharmacological activity. The presence of a tetrazole ring enhances binding affinity to cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—mediators of inflammation and pain. Additionally, the amide and carboxylic acid functionalities facilitate interactions with other biological targets, contributing to its multifaceted therapeutic profile. Recent studies have highlighted the compound's ability to modulate not only COX enzymes but also other inflammatory pathways, such as lipoxygenases and leukotriene synthesis, underscoring its broad anti-inflammatory spectrum.

In clinical settings, Ketorolac tromethamine salt is primarily utilized for its potent analgesic properties, particularly in postoperative pain management and acute traumatic injuries. Its rapid onset of action and prolonged duration make it a preferred choice for short-term pain relief. Unlike some traditional NSAIDs, Ketorolac tromethamine salt has demonstrated a relatively lower incidence of gastrointestinal side effects, attributed to its selective COX-2 inhibition profile in certain contexts. However, ongoing research continues to explore its potential gastrointestinal risks and long-term usage implications.

Recent advancements in pharmacogenomics have shed light on the genetic variability influencing the efficacy and safety of Ketorolac tromethamine salt. Studies indicate that polymorphisms in genes encoding COX enzymes and other inflammatory mediators can significantly alter patient responses to the drug. This insight has paved the way for personalized medicine approaches, where dosing regimens can be tailored based on individual genetic profiles. Furthermore, novel delivery systems such as mucoadhesive formulations have been developed to enhance bioavailability and reduce systemic absorption, thereby minimizing potential side effects.

The role of Ketorolac tromethamine salt in combination therapies has also been extensively investigated. Its synergistic effects when paired with opioids or other analgesics have been reported to improve pain control while potentially reducing the required dosage of each component drug. This combination approach not only enhances therapeutic outcomes but also mitigates the risk of adverse effects associated with high doses of single agents. Clinical trials have demonstrated promising results in patients with chronic pain syndromes, such as osteoarthritis and rheumatoid arthritis.

From a synthetic chemistry perspective, the development of Ketorolac tromethamine salt exemplifies the evolution of NSAID design. Modern synthetic methodologies have enabled more efficient and sustainable production processes, reducing environmental impact while maintaining high purity standards. Advances in computational chemistry have further accelerated the discovery of novel derivatives with improved pharmacokinetic profiles. These innovations underscore the dynamic nature of medicinal chemistry and its relentless pursuit of safer, more effective therapeutic agents.

The regulatory landscape surrounding Ketorolac tromethamine salt has evolved in response to emerging evidence regarding its safety profile. Regulatory agencies now require comprehensive post-marketing surveillance to monitor long-term usage risks, particularly concerning cardiovascular and renal functions. Such measures ensure that patients continue to benefit from the therapeutic advantages of Ketorolac tromethamine salt while minimizing potential hazards. Additionally, regulatory pathways for generic versions have facilitated broader access to this essential medication across diverse healthcare systems.

Future research directions for Ketorolac tromethamine salt include exploring its potential applications beyond traditional pain management scenarios. Preclinical studies have suggested its utility in conditions involving neuroinflammation, such as Alzheimer's disease and multiple sclerosis, where inflammatory processes play a significant role. Furthermore, investigations into its immunomodulatory effects may open new avenues for treating autoimmune disorders. These explorations highlight the versatility of Ketorolac tromethamine salt and its untapped therapeutic potential.

In conclusion,Ketorolac tromethamine salt, identified by CAS No. 74103-07-4, remains a cornerstone in modern analgesic therapy due to its potent anti-inflammatory and analgesic properties coupled with an evolving understanding of its mechanisms and applications. As research progresses, ongoing developments promise to further refine its use in clinical practice, ensuring it continues to meet the growing demands for effective pain management solutions across various medical disciplines.

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Xiantao Lizhao Pharmaceutical Technology Co., Ltd
(CAS:74103-07-4)ketorolac tromethamine
LZ0214
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Quantity:1kg;10kg
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Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:74103-07-4)酮咯酸氨丁三醇
LE5701748
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email